![molecular formula C21H14Cl2N4O3 B2956238 3-((6-(2,6-二氯苯基)-8-甲基-7-氧代-7,8-二氢吡啶并[2,3-d]嘧啶-2-基)氨基)苯甲酸 CAS No. 185039-99-0](/img/structure/B2956238.png)
3-((6-(2,6-二氯苯基)-8-甲基-7-氧代-7,8-二氢吡啶并[2,3-d]嘧啶-2-基)氨基)苯甲酸
描述
This compound is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . It contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . It has been identified as a good inhibitor of PDGFr (platelet-derived growth factor) or FGFr (fibroblast growth factor) tyrosine kinase .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique, which is a new and robust approach for the preparation of this type of pyridopyrimidine derivatives . The chemical structure of the synthesized pyridopyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine moiety, which is of great interest due to its biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of microwave technique for the preparation of pyridopyrimidine derivatives . The reactions involve the cyclization of the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 212-214 ℃ . The compound has been characterized using ATR-FTIR, 1H NMR, and 13C NMR .科学研究应用
非激素避孕药中的应用
3-((6-(2,6-二氯苯基)-8-甲基-7-氧代-7,8-二氢吡啶并[2,3-d]嘧啶-2-基)氨基)苯甲酸的一个重要应用是非激素避孕药的开发。它已被确定为卵母细胞特异性 WEE2 激酶的潜在抑制剂,该激酶是专门影响减数分裂的避孕药的靶点。这种方法代表了避孕研究的一条新途径,重点是针对卵母细胞发育和受精中涉及的特定生化途径 (Hanna 等,2019)。
蛋白酪氨酸激酶的抑制
该化合物的另一个应用是作为蛋白酪氨酸激酶的抑制剂。它在抑制 c-Src 方面特别有效,c-Src 是一种参与各种细胞过程的蛋白激酶,包括细胞分裂、运动和粘附。c-Src 和相关激酶的抑制在癌症研究和治疗中引起了极大的兴趣,因为这些激酶在癌细胞中经常过度表达或发生突变 (Thompson 等,2000)。
抗菌和抗炎特性
该化合物在抗菌和抗炎应用中也显示出潜力。该化合物的衍生物已显示出对一系列细菌和真菌具有显着的活性,表明其在开发新抗菌剂中的用途。此外,鉴于其与其他非甾体类抗炎药具有结构相似性,其抗炎特性正在被探索 (Kolisnyk 等,2015)。
在癌症研究中的应用
在癌症研究中,该化合物的衍生物已被合成并评估为胸苷酸合成酶的抑制剂,胸苷酸合成酶是快速分裂细胞中 DNA 合成的关键酶。这一特性使其成为开发新的抗肿瘤剂的潜在候选者 (Gangjee 等,1997)。
在杂环化合物合成中的作用
该化合物在合成各种在药物化学中至关重要的杂环化合物中也很有价值。其结构允许形成多种稠合体系和杂环,这是设计新药和生物探针的核心 (Fikry 等,2015)。
作用机制
Target of Action
The primary target of this compound is the BCR-ABL and Src kinase . These kinases play a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound acts as an ATP-competitive inhibitor of BCR-ABL and Src kinase . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The inhibition of these kinases can lead to a decrease in cancer growth .
Biochemical Pathways
The compound affects the BCR-ABL and Src kinase pathways . These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these processes, potentially leading to a decrease in cancer growth .
Pharmacokinetics
It has been suggested that the compound’shydrophobicity may play a role in its activity . Hydrophobic compounds can easily diffuse into cells, which may enhance the compound’s bioavailability .
Result of Action
The result of the compound’s action is a decrease in the activity of BCR-ABL and Src kinase . This can lead to a decrease in cancer growth . The compound has been found to be more potent than imatinib, a commonly used cancer drug, with inhibition of cancer growth in the low nanomolar range or even picomolar range in various biological systems .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the lipid environment of the cells . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
未来方向
The future directions for this compound include the design of better derivatives by compromising high activity with less toxicity through chemical tweaking as a trade-off . This compound has shown potent activity against a variety of cancers, and its derivatives could be developed into anticancer therapeutics for early-stage treatments .
属性
IUPAC Name |
3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBURTLAMOSHNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

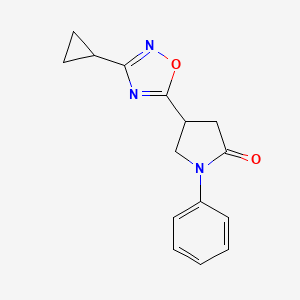

![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956159.png)
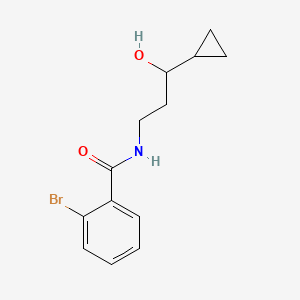
![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2956161.png)
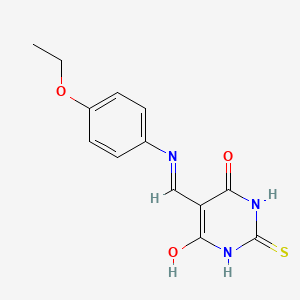
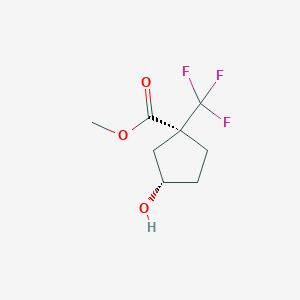

![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2956167.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)
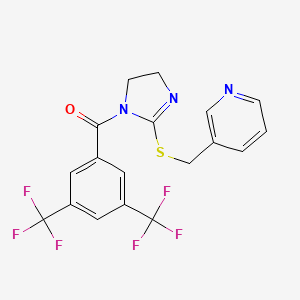
![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)